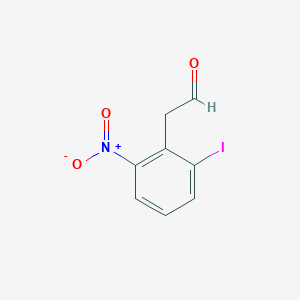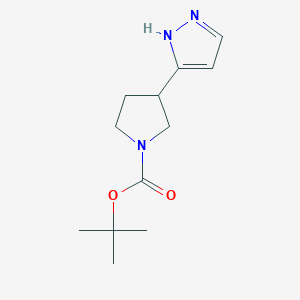
1-Bromo-4,5-dimethyl-2-(propan-2-yloxy)benzene
Vue d'ensemble
Description
1-Bromo-4,5-dimethyl-2-(propan-2-yloxy)benzene is an organic compound with the molecular formula C11H15BrO and a molecular weight of 243.14 g/mol . It is a brominated aromatic compound with two methyl groups and an isopropoxy group attached to the benzene ring. This compound is used in various chemical syntheses and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4,5-dimethyl-2-(propan-2-yloxy)benzene typically involves the bromination of 4,5-dimethyl-2-(propan-2-yloxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4,5-dimethyl-2-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom, forming 4,5-dimethyl-2-(propan-2-yloxy)benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium alkoxide (NaOR) in an aprotic solvent like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Major Products
Nucleophilic Substitution: Formation of 4,5-dimethyl-2-(propan-2-yloxy)phenol or 4,5-dimethyl-2-(propan-2-yloxy)aniline.
Oxidation: Formation of 4,5-dimethyl-2-(propan-2-yloxy)benzoic acid or 4,5-dimethyl-2-(propan-2-yloxy)benzaldehyde.
Reduction: Formation of 4,5-dimethyl-2-(propan-2-yloxy)benzene.
Applications De Recherche Scientifique
1-Bromo-4,5-dimethyl-2-(propan-2-yloxy)benzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: In the development of bioactive compounds and as a probe in biochemical assays.
Medicine: In the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: As a precursor in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Bromo-4,5-dimethyl-2-(propan-2-yloxy)benzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The isopropoxy group can also influence the compound’s reactivity and interaction with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-isopropoxybenzene: Similar structure but lacks the two methyl groups.
1,4-Dibromo-2,5-dimethylbenzene: Contains two bromine atoms and lacks the isopropoxy group.
1-Bromo-4-(1-propen-2-yl)benzene: Contains a propenyl group instead of the isopropoxy group
Uniqueness
The combination of these functional groups makes it a valuable intermediate in organic synthesis and a useful compound in various research fields .
Propriétés
IUPAC Name |
1-bromo-4,5-dimethyl-2-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-7(2)13-11-6-9(4)8(3)5-10(11)12/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMJDTKBJKLAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one](/img/structure/B3223771.png)

![Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate](/img/structure/B3223787.png)
![Methyl 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3223788.png)





![(3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one](/img/structure/B3223822.png)
![1-(1-Propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B3223839.png)



